molecular formula C6H8ClF3N2O B13544760 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-aminehydrochloride

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-aminehydrochloride

Cat. No.: B13544760
M. Wt: 216.59 g/mol
InChI Key: OYPHYACHMYJGIP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride is a fluorinated amine salt featuring a 5-methyl-1,3-oxazole heterocycle. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the hydrochloride salt improves aqueous solubility and crystallinity for pharmaceutical applications.

Properties

Molecular Formula

C6H8ClF3N2O

Molecular Weight

216.59 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H7F3N2O.ClH/c1-3-2-11-5(12-3)4(10)6(7,8)9;/h2,4H,10H2,1H3;1H

InChI Key

OYPHYACHMYJGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it likely interacts with cellular targets (e.g., enzymes, receptors) via its functional groups.
    • Further studies are needed to elucidate precise pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The structural and functional attributes of 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride are compared below with six analogs, highlighting key differences in heterocyclic cores, substituents, and physicochemical properties.

    Table 1: Structural and Physicochemical Comparison

    Compound Name CAS Number Molecular Formula Molecular Weight Heterocycle Key Substituents Remarks
    2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride Not provided C₆H₈ClF₃N₂O ~216.59* 1,3-Oxazole 5-Methyl, CF₃ Target compound; oxazole enhances π-π interactions.
    2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine hydrochloride 1909337-90-1 C₇H₉ClF₃NO 215.60 Furan 5-Methyl, CF₃ Furan lacks nitrogen, reducing hydrogen-bonding capacity vs. oxazole.
    2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride Not provided C₁₁H₁₁ClF₂N₂O 260.67 1,3-Oxazole 5-Phenyl, CF₂ Phenyl group increases steric bulk and lipophilicity.
    [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride 920458-76-0 C₆H₁₀Cl₂N₂S 213.13 1,3-Thiazole 5-Methyl Thiazole’s sulfur atom may improve electron-withdrawing effects.
    1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 1909336-60-2 C₅H₇ClF₃N₃O 217.58 1,2,4-Oxadiazole 3-Trifluoromethyl Oxadiazole’s extra nitrogen may alter binding specificity.
    (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride 2306265-79-0 C₅H₉ClF₃NO 191.58 Oxetane Oxetan-3-yl, CF₃ Saturated oxetane ring reduces aromaticity, increasing flexibility.

    *Estimated based on analogous compounds.

    Key Findings

    Heterocycle Impact :

    • The 1,3-oxazole core in the target compound provides aromaticity and dual heteroatoms (O, N), favoring π-π stacking and hydrogen bonding. In contrast, furan () lacks nitrogen, reducing its ability to participate in polar interactions .
    • 1,3-Thiazole () introduces sulfur, which increases electron-withdrawing effects and may enhance metabolic stability compared to oxazole .
    • Oxadiazole () and oxetane () alter ring strain and electronic properties, affecting solubility and target binding .

    Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and , CF₃ boosts lipophilicity and resistance to oxidative metabolism. Methyl vs.

    Salt Form :

    • Most analogs are hydrochloride salts, enhancing water solubility. However, dihydrochloride salts (e.g., ) have higher chloride content, which may influence ionic strength in formulations .

    Synthetic Considerations :

    • describes a reaction using triethylamine and THF, suggesting similar conditions for synthesizing the target compound’s amine group .

    Biological Activity

    2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and an oxazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which are currently under investigation.

    Molecular Characteristics:

    • Molecular Formula: C₆H₈ClF₃N₂O
    • Molecular Weight: 216.59 g/mol
    • Appearance: White crystalline solid, soluble in water

    Structural Features:
    The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability. The oxazole ring may contribute to specific interactions with biological targets.

    The biological activity of 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride is believed to involve interactions with various cellular targets such as receptors and enzymes. The precise mechanisms remain to be fully elucidated but may include modulation of biochemical pathways relevant to inflammation and antimicrobial responses.

    Pharmacological Properties

    Research indicates that compounds with similar structures exhibit diverse pharmacological properties:

    • Anti-inflammatory Activity: Some related compounds have shown potential in reducing inflammation through various pathways.
    • Antimicrobial Activity: Preliminary studies suggest possible efficacy against certain bacterial strains.

    Comparative Analysis

    A comparative analysis of structurally similar compounds reveals insights into the unique properties of 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride:

    Compound NameMolecular FormulaUnique Features
    5-MethylisoxazoleC₄H₅NOContains an isoxazole ring; less fluorinated
    TrifluoromethylphenylamineC₇H₆F₃NAromatic structure; lacks oxazole functionality
    5-FluoroisoxazoleC₄H₄FNOContains a fluorine atom; simpler structure

    Uniqueness: The combination of the trifluoromethyl group and the oxazole ring in this compound provides distinct physicochemical properties that may enhance its biological activity compared to other similar compounds.

    Recent Studies

    Recent investigations into the biological activity of this compound have focused on its potential therapeutic applications. For instance:

    • In Vitro Studies: Laboratory studies have demonstrated that the compound can inhibit certain inflammatory markers in cell cultures.
    • Antimicrobial Testing: Initial tests indicate activity against specific strains of bacteria, warranting further exploration into its use as an antimicrobial agent.

    Future Directions

    Ongoing research aims to clarify the specific molecular targets and pathways influenced by 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride. Understanding these interactions will be critical for developing this compound as a therapeutic agent.

    Q & A

    Q. What are the recommended synthetic routes for preparing 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride, and what reaction conditions optimize yield and purity?

    • Methodological Answer : The synthesis typically involves coupling a trifluoroethylamine precursor with a substituted oxazole moiety. Key steps include:
    • Nucleophilic substitution : Reacting 2-amino-5-methyl-1,3-oxazole with 2,2,2-trifluoroethyl triflate under anhydrous conditions (e.g., DMF, 0–5°C) to form the amine intermediate .
    • Salt formation : Treating the free base with HCl gas in methanol or ethanol to yield the hydrochloride salt.
      Optimization :
    • Use Schlenk-line techniques to exclude moisture, as trifluoroethyl groups are sensitive to hydrolysis.
    • Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-containing intermediates .
      Purity control : Purify via recrystallization (solvent: ethanol/ethyl acetate) or reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

    Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

    • Methodological Answer : A multi-technique approach is critical:
    • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement (space group determination, R-factor < 5%) .
    • NMR spectroscopy :
    • <sup>1</sup>H NMR: Confirm the oxazole proton environment (δ 6.8–7.2 ppm) and trifluoroethyl group (δ 3.5–4.0 ppm, split due to coupling with <sup>19</sup>F).
    • <sup>19</sup>F NMR: Single peak at ~-75 ppm (CF3 group).
    • Mass spectrometry : ESI-MS in positive ion mode to observe [M+H]<sup>+</sup> and isotopic patterns consistent with Cl and F .

    Advanced Research Questions

    Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., binding affinity vs. biological activity)?

    • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:
    • MD simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM) to assess protein-ligand stability in explicit solvent .
    • Free-energy perturbation (FEP) : Calculate binding free energies under physiological conditions (e.g., pH 7.4, ionic strength 150 mM).
    • Experimental validation : Use SPR (surface plasmon resonance) to measure real-time binding kinetics (KD, kon/koff) and compare with docking scores .

    Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

    • Methodological Answer : The trifluoromethyl and oxazole groups contribute to hydrophobicity. Solutions include:
    • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD) to maintain biocompatibility .
    • Prodrug design : Synthesize a phosphate or acetylated prodrug to enhance solubility, followed by enzymatic cleavage in situ .
    • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI < 0.2) for controlled release .

    Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

    • Methodological Answer : Conduct accelerated stability studies:
    • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
    • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for fluorinated amines) .
    • Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation using HPLC-PDA .

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